3-Chloro-2,6-difluorobenzylamine
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Description
3-Chloro-2,6-difluorobenzylamine is a useful research compound. Its molecular formula is C7H6ClF2N and its molecular weight is 177.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a fluorinated building block and is often used in the synthesis of more complex molecules .
Mode of Action
It’s known that halogenated aromatic compounds like this can undergo further substitution reactions.
Biochemical Pathways
As a building block, its effects would largely depend on the final compound it is incorporated into.
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
3-Chloro-2,6-difluorobenzylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for certain enzymes, altering their catalytic activity. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on the enzymes, leading to changes in enzyme conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In in vitro and in vivo studies, it has been observed that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with potential long-term implications for cell function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects are often observed, where a specific dosage level is required to elicit a noticeable response. At high doses, this compound can cause toxicity, affecting the health and function of the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can have distinct biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within the cell, affecting its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enable this compound to influence gene expression, while localization to the mitochondria may affect cellular metabolism.
Properties
IUPAC Name |
(3-chloro-2,6-difluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKBGPPYRLLFIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378545 |
Source
|
Record name | 3-Chloro-2,6-difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-46-3 |
Source
|
Record name | 3-Chloro-2,6-difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.